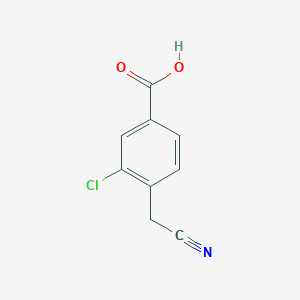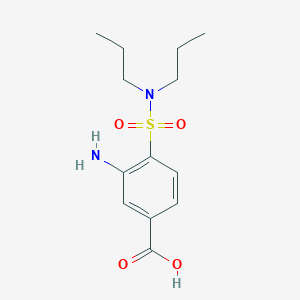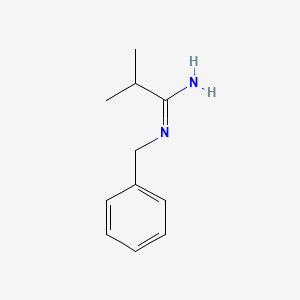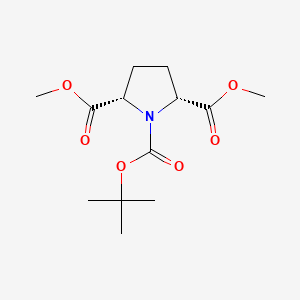![molecular formula C8H10ClNOS B13896160 2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine is a heterocyclic compound with a pyridine ring substituted with chlorine, methoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the methylsulfanyl group.
2-Chloro-6-methoxy-4-methoxymethoxy; methyl-pyridine: Contains a methoxymethoxy group instead of a methylsulfanyl group.
Uniqueness
2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H10ClNOS |
|---|---|
Molecular Weight |
203.69 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H10ClNOS/c1-11-8-4-6(5-12-2)3-7(9)10-8/h3-4H,5H2,1-2H3 |
InChI Key |
GEURQOSUAZKZOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CSC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)




![2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
![10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-](/img/structure/B13896135.png)
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)

![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)


